4-chloro-N-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.68736 g/mol . This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a butanamide backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can form hydrogen bonds due to the presence of the amide group . This property could potentially influence its interaction with its targets.
Result of Action
The compound’s ability to form hydrogen bonds could potentially influence its interactions at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-N-(4-methoxyphenyl)butanamide . .
Preparation Methods
The synthesis of 4-chloro-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-methoxyphenylboronic acid with 4-chlorobutanoyl chloride in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
4-chloro-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
4-chloro-N-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
4-chloro-N-(4-methoxyphenyl)butanamide can be compared with similar compounds such as:
4-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical reactivity and biological activity.
4-chloro-N-(4-methoxyphenyl)pentanamide: This compound has a longer carbon chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-6-4-9(5-7-10)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKMEFFAQGCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.